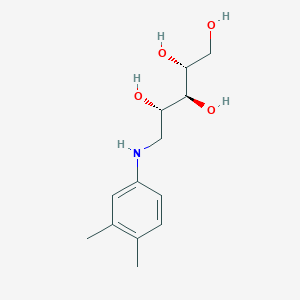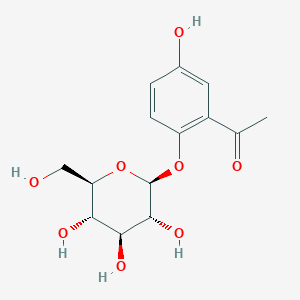
Styrene-2,3,4,5,6-d5
Overview
Description
Styrene-2,3,4,5,6-d5, also known as this compound, is a useful research compound. Its molecular formula is C8H8 and its molecular weight is 109.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
New Fluorinated Styrene-Based Materials
A study by Borkar et al. (2004) discussed the preparation of new fluorinated styrene-based materials via nucleophilic substitution of 2,3,4,5,6-pentafluorostyrene. These materials, polymerized using Atom Transfer Radical Polymerization (ATRP), exhibit unique properties like low surface energy and varied glass transition temperatures, making them significant for material science applications (Borkar, Jankova, Siesler, & Hvilsted, 2004).
Styrene in Polymer Production
Miller et al. (1994) detailed the extensive use of styrene in producing various polymers like polystyrene and acrylonitrile-butadiene-styrene (ABS) resins. The study emphasized styrene's role in polymer industries, underscoring its significance in manufacturing diverse materials (Miller, Newhook, & Poole, 1994).
Styrene Polymerization Mechanisms
Research by Wang et al. (2016) investigated the mechanism of styrene polymerization catalyzed by cationic rare-earth-metal complexes. This study provides insights into the chemical processes underlying styrene polymerization, which is fundamental to creating various plastic and resin materials (Wang, Lin, Qu, Hou, & Luo, 2016).
Styrene in Composite Material Production
Avasthi et al. (2021) explored the single-step production of styrene from benzene and ethylene over a palladium-anchored catalyst. This method could potentially revolutionize the commercial production of styrene, making it more efficient and sustainable (Avasthi, Bohre, Teržan, Jerman, Kovač, & Likozar, 2021).
Styrene in Biotechnology
McKenna and Nielsen (2011) demonstrated the biosynthesis of styrene from glucose using genetically engineered E. coli. This innovative approach presents a sustainable alternative for styrene production, aligning with the growing need for renewable chemical sources (McKenna & Nielsen, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Styrene-2,3,4,5,6-d5, also known as 2,3,4,5,6-Pentadeuteriostyrene, is a deuterated derivative of styrene It’s known that styrene and its derivatives generally interact with various enzymes in microorganisms, particularly those involved in the degradation of aromatic compounds .
Mode of Action
Styrene and its derivatives are known to undergo various enzymatic reactions, leading to their breakdown and metabolism .
Biochemical Pathways
Styrene and its derivatives, including this compound, are metabolized by microorganisms through several pathways. These pathways involve the action of enzymes such as styrene monooxygenases and styrene oxide hydrolases . The breakdown of styrene occurs in soils and aquifers under both aerobic and anaerobic conditions
Pharmacokinetics
Styrene has been identified as a substrate for various cytochrome p450 enzymes, including cyp2e1 and cyp2f2 . These enzymes play a crucial role in the metabolism of styrene, leading to the formation of metabolites such as styrene oxide or styrene glycol .
Result of Action
The metabolism of styrene and its derivatives by microorganisms can lead to their breakdown, thereby reducing their presence in the environment .
Action Environment
The action of this compound, like that of styrene, can be influenced by various environmental factors. For instance, the breakdown of styrene occurs rapidly in soils and aquifers under both aerobic and anaerobic conditions . Furthermore, styrene’s high volatility and susceptibility to photooxidation prevent its bioaccumulation .
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRXRYQALVLMV-DKFMXDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C=C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30209-80-4 | |
| Record name | Benzene-1,2,3,4,5-d5, 6-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30209-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10514648 | |
| Record name | 1-Ethenyl(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5161-29-5 | |
| Record name | 1-Ethenyl(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5161-29-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)

![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)





